molecular formula C18H14N4S B2942095 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1203141-65-4

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2942095
CAS No.: 1203141-65-4
M. Wt: 318.4
InChI Key: ATZOQUVEHHBXPR-UHFFFAOYSA-N
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Description

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine core with a phenylpyrimidinylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Thioether Formation: The imidazo[1,2-a]pyridine core is then reacted with 6-phenylpyrimidin-4-ylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenyl group can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Explored for its anti-cancer properties, particularly in targeting specific enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds like rimegepant and telcagepant, which are used for migraine treatment.

    Phenylpyrimidine Derivatives: Compounds such as imatinib, used in cancer therapy.

Uniqueness

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to its specific structural features that allow it to interact with a broad range of biological targets. Its combination of the imidazo[1,2-a]pyridine core with a phenylpyrimidinylthio substituent provides a versatile scaffold for drug development, offering potential advantages in terms of selectivity and potency compared to other similar compounds.

Properties

IUPAC Name

2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-6-14(7-3-1)16-10-18(20-13-19-16)23-12-15-11-22-9-5-4-8-17(22)21-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOQUVEHHBXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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